

# An In-depth Technical Guide to the GR 94800 Peptide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**GR 94800** is a potent and highly selective synthetic peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its linear heptapeptide structure, incorporating specific D-amino acids and terminal modifications, confers high affinity and selectivity, making it a valuable tool in pharmacological research. This document provides a comprehensive overview of the core structure of **GR 94800**, its pharmacological properties, mechanism of action, and detailed experimental protocols relevant to its study. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to facilitate understanding.

## **Core Structure and Physicochemical Properties**

**GR 94800** is a synthetic linear heptapeptide designed for high-affinity binding to the NK2 receptor.[1] Its structure incorporates unnatural D-amino acids to enhance stability and potency.

## 1.1 Amino Acid Sequence and Modifications

The primary structure of **GR 94800** is characterized by an N-terminal benzoyl (PhCO) group and a C-terminal amide (NH2). These modifications contribute to the peptide's stability and pharmacological activity.

Full Sequence: PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[2][3]



One-Letter Sequence: PhCO-AA(D-W)F(D-P)P(Nle)-NH2[2]

#### Key Features:

- N-Terminal Cap: A benzoyl (PhCO) group protects against enzymatic degradation by aminopeptidases.
- C-Terminal Cap: An amide group (NH2) neutralizes the C-terminal charge and protects against carboxypeptidase degradation.
- D-Amino Acids: The inclusion of D-Tryptophan and D-Proline enhances resistance to proteolysis and contributes to the specific conformation required for receptor binding.
- Norleucine (NIe): This non-proteinogenic amino acid is a stereoisomer of leucine.

## 1.2 Physicochemical Data

The fundamental properties of **GR 94800** are summarized below.

| Property            | Value                                              | Reference |
|---------------------|----------------------------------------------------|-----------|
| Molecular Formula   | C49H61N9O8                                         | [2]       |
| Molecular Weight    | 904.06 g/mol                                       | [2]       |
| CAS Registry Number | 141636-65-9                                        | [2]       |
| Class               | Peptide, Neuropeptide                              | [2]       |
| Salt Form           | Commonly supplied as a trifluoroacetate (TFA) salt | [2]       |

## **Pharmacological Profile**

**GR 94800** is distinguished by its high potency and selectivity as an antagonist for the NK2 receptor compared to NK1 and NK3 receptors.

#### 2.1 Receptor Binding Affinity and Potency



The following tables summarize the quantitative measures of **GR 94800**'s activity at tachykinin receptors. The pKB is the negative logarithm of the antagonist's dissociation constant (KB), with higher values indicating greater potency.

Table 2.1: Receptor Antagonist Potency (pKB Values)

| Receptor Subtype | pKB Value | Selectivity (vs.<br>NK2) | Reference(s) |
|------------------|-----------|--------------------------|--------------|
| NK2              | 9.6       | -                        | [1][3][4][5] |
| NK1              | 6.4       | ~1585-fold lower         | [1][3][4][5] |
| NK3              | 6.0       | ~3981-fold lower         | [1][3][4][5] |

Table 2.2: Functional Antagonism (pA2 Values) The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

| Species/Assay                | pA <sub>2</sub> Value | Reference |
|------------------------------|-----------------------|-----------|
| Rat                          | $6.0 \pm 0.4$         | [1]       |
| Gerbil                       | 5.4 ± 0.3             | [1]       |
| Against specific NK2 agonist | 4.8 ± 0.1             | [1]       |

Table 2.3: Competitive Binding and Dissociation Constants

| Parameter | Tissue         | Value     | Reference |
|-----------|----------------|-----------|-----------|
| pIC50     | Various        | 8.4 - 9.5 | [3]       |
| KD (nM)   | Bladder, Colon | 0.4       | [3]       |
| KD (nM)   | Fundus         | 1.9       | [3]       |
| KD (nM)   | Vas Deferens   | 1.4       | [3]       |



## **Mechanism of Action and Signaling Pathway**

**GR 94800** functions as a competitive antagonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The endogenous agonist for this receptor is Neurokinin A (NKA).[1]

### 3.1 NK2 Receptor Signaling

Activation of the NK2 receptor by NKA initiates a signaling cascade via the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular Ca<sup>2+</sup>, which mediates various cellular responses.



Click to download full resolution via product page

Figure 1: NK2 receptor signaling pathway and the inhibitory action of **GR 94800**.

#### 3.2 Antagonistic Action of GR 94800

As a competitive antagonist, **GR 94800** binds to the NK2 receptor at the same site as NKA but does not activate it. By occupying the binding site, it prevents NKA from binding and initiating the downstream signaling cascade, thereby inhibiting the physiological effects mediated by the NK2 receptor.





Click to download full resolution via product page

Figure 2: Logical flow of competitive antagonism by **GR 94800** at the NK2 receptor.

## **Experimental Protocols**

The following sections provide generalized yet detailed protocols for the synthesis and characterization of **GR 94800**, reflecting standard laboratory practices.

4.1 Solid-Phase Peptide Synthesis (SPPS) of GR 94800

This protocol outlines the Fmoc/tBu strategy for SPPS.

- 1. Resin Preparation:
- Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
- 2. Deprotection:



- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.
- Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove piperidine.
- 3. Amino Acid Coupling Cycle (for each amino acid in reverse order: Nle, Pro, D-Pro, Phe, D-Trp, Ala, Ala):
- Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents)
  using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,NDiisopropylethylamine (DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling step.
- Wash the resin as described in step 2.
- Repeat the deprotection (step 2) and coupling (step 3) cycle for each amino acid in the sequence.
- 4. N-Terminal Benzoylation:
- After coupling the final Alanine and removing its Fmoc group, add a solution of benzoic acid,
   HBTU/HOBt, and DIPEA in DMF to the resin.
- Allow the reaction to proceed for 2-4 hours.
- Wash the resin thoroughly with DMF and DCM.
- 5. Cleavage and Deprotection:
- Dry the fully assembled peptide-resin under vacuum.



- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to remove the peptide from the resin and cleave side-chain protecting groups.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
- 6. Purification and Analysis:
- Centrifuge to pellet the crude peptide, wash with cold ether, and dry.
- Dissolve the crude peptide in a water/acetonitrile mixture.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
- 4.2 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (K<sub>i</sub>) of **GR 94800** for the NK2 receptor.

- 1. Materials:
- Cell membranes prepared from a cell line stably expressing the human NK2 receptor.
- Radioligand: A high-affinity NK2 receptor agonist or antagonist labeled with a radioisotope (e.g., [³H]-NKA).
- Non-specific binding control: A high concentration (e.g., 10 μM) of a non-labeled, potent NK2 ligand (e.g., NKA or SR48968).
- GR 94800 (test compound) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, protease inhibitors, pH 7.4).
- 2. Procedure:



- Prepare serial dilutions of GR 94800.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific control, or a concentration of **GR 94800**.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
   This separates the bound radioligand from the free radioligand.
- · Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- 3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **GR 94800** concentration.
- Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of GR 94800 that inhibits 50% of specific radioligand binding).
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/KD)$ , where [L] is the radioligand concentration and KD is its dissociation constant.





Click to download full resolution via product page

Figure 3: Workflow for a competitive radioligand binding assay to characterize **GR 94800**.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Linear Heptapeptide Antagonist, GR 94800 Creative Peptides [creative-peptides.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. GR 94800 | CAS:141636-65-9 | Potent, selective NK2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GR 94800 | CAS 141636-65-9 | GR94800 | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the GR 94800 Peptide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672131#structure-of-gr-94800-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com